molecular formula C13H14ClNO2 B7950274 alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl

alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl

Cat. No.: B7950274
M. Wt: 251.71 g/mol
InChI Key: YQMUAOSNILPXII-UHFFFAOYSA-N
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Description

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the alpha carbon of a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The subsequent amination step involves the use of ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Alpha-(Aminomethyl)-1-naphthaleneacetic acid: The non-hydrochloride form of the compound.

    Beta-(Aminomethyl)-1-naphthaleneacetic acid: A structural isomer with the amino group attached to the beta carbon.

    Alpha-(Aminomethyl)-2-naphthaleneacetic acid: A positional isomer with the amino group attached to the second position of the naphthalene ring.

Uniqueness

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-2-naphthalen-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMUAOSNILPXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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